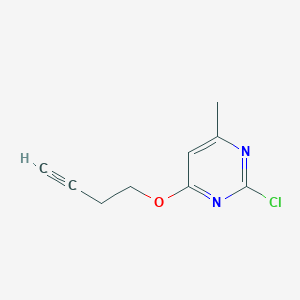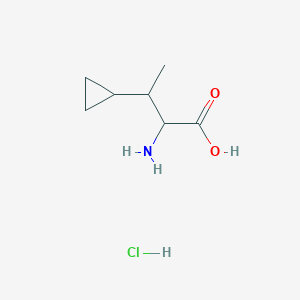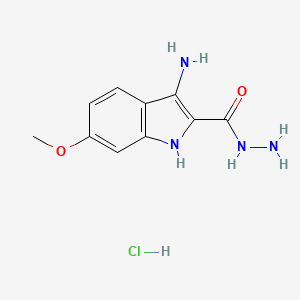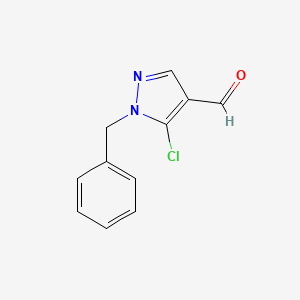
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Übersicht
Beschreibung
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is a nitrogen-containing heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and chemical biology. This compound belongs to the family of pyrimidine derivatives and is composed of five atoms, four of which are carbon and one nitrogen. It is a colorless, odorless solid at room temperature and has a molar mass of 172.6 g/mol. It is soluble in water and ethanol, and has a melting point of 124-126°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4,6-Dichloro-2-methylpyrimidine is synthesized as a precursor in the production of the anticancer drug dasatinib. This compound is obtained from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination, indicating its relevance in pharmaceutical synthesis (Guo Lei-ming, 2012).
A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound similar to 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine, highlights its role in treating hypertension and as a potential I1 imidazoline receptor agonist. This work used both experimental and theoretical methods to investigate molecular structure, electronic properties, and biological activity, showcasing the compound's utility in pharmaceutical applications (S. Aayisha et al., 2019).
Applications in Explosives and Medicinal Products
- 4,6-Dihydroxy-2-methylpyrimidine, another related compound, is used in preparing high explosives and medicinal valued products. This showcases the compound's versatility in various industrial applications, including the pharmaceutical and explosive industries (R. Patil et al., 2008).
Role in Biological Activities
The reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which exhibit pronounced antituberculous effects. This indicates the compound's potential in developing treatments for tuberculosis (A. V. Erkin & V. Krutikov, 2007).
Research involving 4-chloro-6-methylpyrimidin-2-yl-aminophosphonates as potential inhibitors of DU145 and A549 cancer cell lines underscores the compound's significance in cancer research and potential therapeutic applications (Gajjala Raghavendra Reddy et al., 2020).
Eigenschaften
IUPAC Name |
4-but-3-ynoxy-2-chloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQNUFABYMGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)


![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)







![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)
